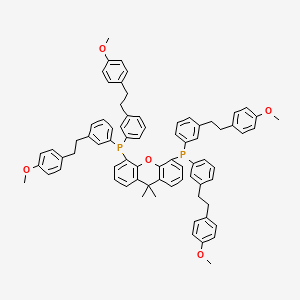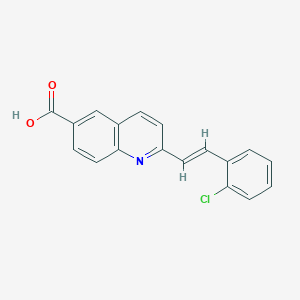
2-(2-Chlorostyryl)quinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorostyryl)quinoline-6-carboxylic acid is a quinoline derivative that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of 2-styrylquinolines, which are known for their diverse biological activities and potential therapeutic applications . The presence of both a chlorostyryl group and a carboxylic acid functional group in its structure makes it a versatile molecule for various chemical modifications and biological evaluations.
Métodos De Preparación
The synthesis of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with aromatic or heteroaromatic aldehydes. This is followed by a Horner–Emmons olefination reaction and subsequent hydrolysis of the ethyl ester to yield the desired carboxylic acid . The reaction conditions often involve the use of triethyl phosphate and various catalysts to facilitate the transformations.
Análisis De Reacciones Químicas
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the chlorostyryl group, potentially leading to the formation of different quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Chlorostyryl)quinoline-6-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antiviral and anticancer agent.
Biological Studies: The compound’s ability to interact with biological targets makes it a valuable tool for studying cellular processes and pathways.
Industrial Applications: Quinoline derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorostyryl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been reported to inhibit integrase, an enzyme crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and preventing viral replication. Additionally, its antiproliferative effects are believed to be mediated through the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(2-Chlorostyryl)quinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Styrylquinoline-3-carboxylic acid: Similar in structure but lacks the chlorine atom, which may affect its biological activity.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acids: These compounds have different substituents on the arylvinyl group, leading to variations in their chemical and biological properties.
Hydroquinoline derivatives: These compounds contain a hydroquinoline scaffold and exhibit a range of biological activities, including antiallergic and antiasthmatic effects.
The unique combination of the chlorostyryl group and the carboxylic acid functional group in this compound distinguishes it from other similar compounds, contributing to its specific biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H12ClNO2 |
|---|---|
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
2-[(E)-2-(2-chlorophenyl)ethenyl]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-16-4-2-1-3-12(16)5-8-15-9-6-13-11-14(18(21)22)7-10-17(13)20-15/h1-11H,(H,21,22)/b8-5+ |
Clave InChI |
ZHVRVPMXVBUAQZ-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=C2)C=C(C=C3)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
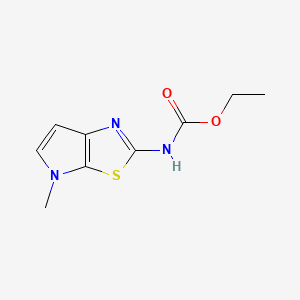
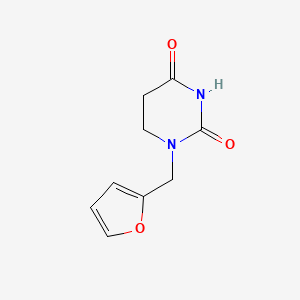
![2-Bromo-1-[2-(pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12899664.png)
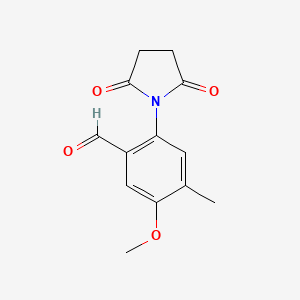

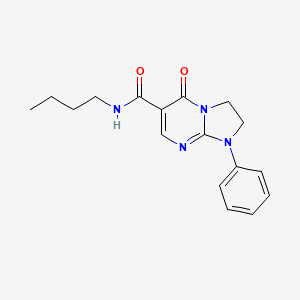
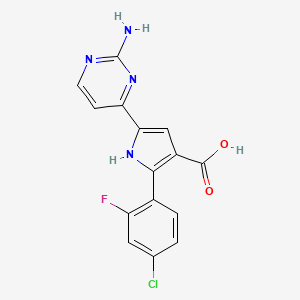
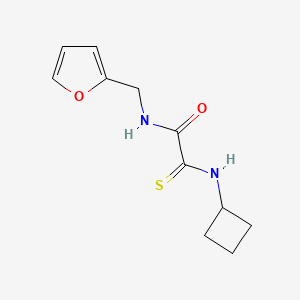
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
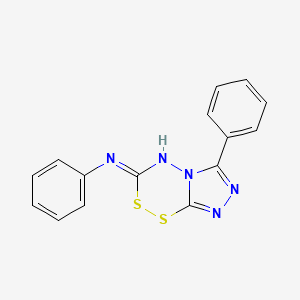
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
